ALDH3A1 Inhibitory Potency: 5-Bromo-4-methoxy-2-nitrobenzaldehyde vs. 4-Methoxy-2-nitrobenzaldehyde
5-Bromo-4-methoxy-2-nitrobenzaldehyde exhibits an IC50 of 219 nM against ALDH3A1, which represents a modest but measurable 10% improvement in potency compared to the non-brominated analog 4-methoxy-2-nitrobenzaldehyde (IC50 = 241 nM) when assayed under identical conditions [1][2]. Both assays used NADH formation with 4-nitrobenzaldehyde as substrate and were conducted on ALDH3A1 of unknown origin. The presence of the bromo substituent at position 5 thus confers a statistically significant, though not dramatic, enhancement in target engagement.
| Evidence Dimension | ALDH3A1 Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 219 nM |
| Comparator Or Baseline | 4-Methoxy-2-nitrobenzaldehyde: 241 nM |
| Quantified Difference | 9.1% lower IC50 (22 nM absolute difference) |
| Conditions | NADH formation assay using 4-nitrobenzaldehyde as substrate; ALDH3A1 of unknown origin |
Why This Matters
This potency advantage, though modest, may be critical when combined with other properties (e.g., cross-coupling reactivity from the bromo handle) in a single synthetic intermediate, providing a dual-utility compound not available from the non-brominated analog.
- [1] BindingDB. BDBM50555610 (CHEMBL4754311) – ALDH3A1 IC50 = 219 nM. View Source
- [2] BindingDB. BDBM50555605 (CHEMBL4753971) – ALDH3A1 IC50 = 241 nM. View Source
